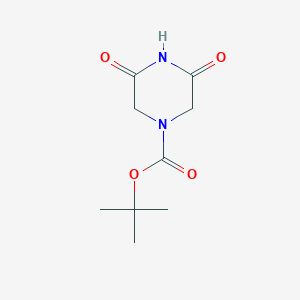
Tert-butyl 3,5-dioxopiperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3,5-dioxopiperazine-1-carboxylate is a useful research compound. Its molecular formula is C9H14N2O4 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Building Block for Synthesis: TBD serves as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its structural features facilitate various chemical transformations, such as oxidation and reduction reactions.
- Reaction Mechanisms Studies: Researchers utilize TBD to study reaction mechanisms due to its ability to undergo nucleophilic substitution and other reactions, providing insights into fundamental chemical processes.
Biology
- Enzyme Inhibition Studies: TBD has been investigated for its potential to inhibit specific enzymes, making it useful in drug development. For instance, studies have shown that TBD can inhibit carboxylesterase (CaE), a key enzyme in drug metabolism.
- Biochemical Assays: The compound is employed in biochemical assays to probe enzyme activities and interactions with biological targets. Its ability to modulate enzyme functions can lead to the development of new therapeutic agents.
Industry
- Intermediate in Pharmaceutical Production: TBD is utilized as an intermediate in the synthesis of various pharmaceuticals, contributing to the production of drugs with therapeutic effects.
- Specialty Chemicals Production: The compound is also used in manufacturing specialty chemicals, which are essential in various industrial applications.
Data Table: Summary of Applications
| Application Area | Specific Use | Description |
|---|---|---|
| Chemistry | Building Block | Precursor for complex molecule synthesis |
| Reaction Mechanisms | Study of fundamental chemical processes | |
| Biology | Enzyme Inhibition | Inhibitor of carboxylesterase (CaE) |
| Biochemical Assays | Probing enzyme activities | |
| Industry | Pharmaceutical Intermediate | Synthesis of therapeutic agents |
| Specialty Chemicals | Manufacturing of industrial chemicals |
Case Study 1: Inhibition of Carboxylesterase
A study focused on TBD's derivatives revealed that specific modifications increased its inhibitory potency against CaE. Kinetic analysis indicated mixed-type inhibition, supported by molecular docking studies that showed favorable interactions within the enzyme's active site. This research highlights TBD's potential as a lead compound for developing enzyme inhibitors used in treating metabolic disorders.
Case Study 2: Antioxidant Activity
Another investigation assessed the radical-scavenging capabilities of TBD using the ABTS assay. Results indicated that TBD not only inhibited oxidative processes but also provided protective effects against cellular damage induced by reactive oxygen species (ROS). This suggests its potential application in developing antioxidants for health-related products.
Eigenschaften
IUPAC Name |
tert-butyl 3,5-dioxopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)11-4-6(12)10-7(13)5-11/h4-5H2,1-3H3,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVRAIGXERUAHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















